(S)-1-((2S,3R)-3-tert-butoxy-2-(tert-butoxycarbonylamino)butanoyl)pyrrolidine-2-carboxylic acid
Description
The compound (S)-1-((2S,3R)-3-tert-butoxy-2-(tert-butoxycarbonylamino)butanoyl)pyrrolidine-2-carboxylic acid is a chiral pyrrolidine-2-carboxylic acid derivative featuring two tert-butoxy groups and a tert-butoxycarbonylamino (Boc-amino) moiety. This compound is likely used as an intermediate in peptide synthesis, where the Boc group protects amines during coupling reactions .
Properties
IUPAC Name |
1-[3-[(2-methylpropan-2-yl)oxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32N2O6/c1-11(25-17(2,3)4)13(19-16(24)26-18(5,6)7)14(21)20-10-8-9-12(20)15(22)23/h11-13H,8-10H2,1-7H3,(H,19,24)(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSNKDPVQSFTVBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)N1CCCC1C(=O)O)NC(=O)OC(C)(C)C)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-Butoxycarbonyl)-O-(tert-butyl)-L-threonyl-L-proline typically involves the protection of amino and hydroxyl groups using tert-butoxycarbonyl and tert-butyl groups, respectively. One common method involves the use of di-tert-butyl dicarbonate (Boc2O) to introduce the Boc group under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the generated acid.
Industrial Production Methods
In an industrial setting, the production of N-(tert-Butoxycarbonyl)-O-(tert-butyl)-L-threonyl-L-proline can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity. The use of flow microreactor systems has been shown to be more efficient and sustainable compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
N-(tert-Butoxycarbonyl)-O-(tert-butyl)-L-threonyl-L-proline undergoes several types of chemical reactions, including:
Deprotection Reactions: The Boc and tert-butyl groups can be removed under acidic conditions, such as with trifluoroacetic acid (TFA) or oxalyl chloride in methanol.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the Boc group is replaced by other functional groups.
Common Reagents and Conditions
Oxalyl Chloride: Used for mild deprotection of the Boc group in methanol at room temperature.
Trifluoroacetic Acid (TFA): Commonly used for the removal of Boc groups under acidic conditions.
Major Products Formed
The major products formed from these reactions include the deprotected amino acids and peptides, which can then be further modified or used in subsequent synthetic steps.
Scientific Research Applications
Pharmaceutical Applications
1.1 Drug Development
This compound serves as an important intermediate in the synthesis of various pharmaceutical agents. Its structural features allow it to participate in reactions that lead to the formation of bioactive molecules, particularly those targeting metabolic pathways. For instance, it has been noted in the development of arginase inhibitors, which play a crucial role in regulating nitric oxide synthesis and have implications in cancer therapy and metabolic disorders .
1.2 Chiral Separation Techniques
Recent studies have highlighted its utility in chiral separation processes. The compound's stereochemistry allows for selective interactions with chiral environments, making it suitable for applications in the production of enantiomerically pure drugs. For example, techniques involving this compound have been developed to enhance the efficiency of chiral separations in green manufacturing processes .
Biochemical Research
2.1 Enzyme Inhibition Studies
Research has demonstrated that derivatives of this compound exhibit significant activity against specific enzymes such as arginase, with reported potency ranging from nanomolar to micromolar concentrations . This positions the compound as a valuable tool for studying enzyme kinetics and inhibition mechanisms.
2.2 Metabolic Pathway Exploration
The compound is instrumental in exploring metabolic pathways involving amino acids and their derivatives. Its ability to mimic natural substrates allows researchers to investigate biochemical pathways more effectively, providing insights into disease mechanisms and potential therapeutic targets.
Material Science
3.1 Polymer Chemistry
In material science, (S)-1-((2S,3R)-3-tert-butoxy-2-(tert-butoxycarbonylamino)butanoyl)pyrrolidine-2-carboxylic acid has been explored for its potential as a monomer in polymer synthesis. Its functional groups can facilitate polymerization reactions that yield materials with desirable mechanical and thermal properties.
3.2 Drug Delivery Systems
The compound's amphiphilic nature makes it suitable for developing drug delivery systems that can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability. This is particularly relevant in the formulation of nanoparticles for targeted drug delivery applications.
Case Studies
Mechanism of Action
The mechanism of action of N-(tert-Butoxycarbonyl)-O-(tert-butyl)-L-threonyl-L-proline primarily involves its role as a protecting group. The Boc group stabilizes the amino group by preventing it from participating in unwanted side reactions. Upon deprotection, the Boc group is cleaved, releasing the free amino group, which can then engage in further chemical transformations .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Differences
The compound’s structural analogs share the pyrrolidine-2-carboxylic acid backbone but differ in substituents and stereochemistry. Key comparisons include:
a. Substituent Variations
- Phenethyl vs. Butanoyl Groups: The compound in , (R)-1-(tert-Butoxycarbonyl)-2-phenethylpyrrolidine-2-carboxylic acid, replaces the butanoyl chain with a phenethyl group.
- Methoxy vs. tert-Butoxy/Boc-Amino Groups: Compounds in and , such as (2R,3S)-1-[(tert-Butoxy)carbonyl]-3-methoxypyrrolidine-2-carboxylic acid, feature a smaller methoxy group instead of the tert-butoxy and Boc-amino moieties.
b. Stereochemical Differences
Physical and Chemical Properties
Notes on Properties:
- Solubility and Reactivity : The tert-butoxy and Boc groups in the target compound enhance solubility in organic solvents, favoring its use in solid-phase peptide synthesis. In contrast, the methoxy analogs (–4) may exhibit better aqueous solubility .
- Acidity: The Boc group’s electron-withdrawing nature lowers the pKa of adjacent amines, facilitating deprotection under acidic conditions. The target compound’s Boc-amino group likely shares this behavior .
Biological Activity
(S)-1-((2S,3R)-3-tert-butoxy-2-(tert-butoxycarbonylamino)butanoyl)pyrrolidine-2-carboxylic acid is a compound of interest in medicinal chemistry due to its structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by a pyrrolidine ring and multiple functional groups that contribute to its biological properties. Its molecular formula is , with a molecular weight of approximately 275.34 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C13H25N1O5 |
| Molecular Weight | 275.34 g/mol |
| CAS Number | 201217-86-9 |
| Purity | ≥98% |
| Storage Conditions | Sealed in dry, 2-8°C |
The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The presence of the tert-butoxycarbonyl (Boc) group enhances the compound's stability and solubility, which may facilitate its interaction with target proteins.
Enzyme Inhibition
Research indicates that compounds similar to this compound can act as inhibitors for specific enzymes. For instance, studies have shown that related pyrrolidine derivatives exhibit inhibitory effects on caspase enzymes, which are critical in apoptosis regulation .
Therapeutic Applications
The compound's structural features suggest potential applications in various therapeutic areas:
1. Anti-inflammatory Activity
Pyrrolidine derivatives have been explored for their anti-inflammatory properties. The inhibition of pro-inflammatory cytokines through modulation of signaling pathways presents a promising therapeutic avenue .
2. Antiviral Activity
Given the structural similarity to compounds used in antiviral therapies, there is potential for this compound to exhibit antiviral activity. For example, related compounds have been investigated as intermediates in the synthesis of anti-HCV drugs .
3. Cancer Therapy
The ability to inhibit specific enzymes involved in cancer progression positions this compound as a candidate for further investigation in cancer therapies. The modulation of apoptosis pathways can be crucial in developing effective treatment strategies .
Case Studies
Several studies have investigated the biological activity of similar compounds:
Case Study 1: Anti-HCV Drug Development
A study highlighted the importance of pyrrolidine derivatives in developing anti-HCV drugs, demonstrating that modifications to the structure can significantly enhance antiviral efficacy .
Case Study 2: Enzyme Inhibition Profile
Research conducted on related compounds showed that they effectively inhibit caspases involved in inflammatory responses. This suggests that this compound may share similar inhibitory profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
